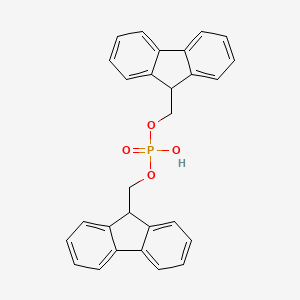
N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is a synthetic organic compound with the molecular formula C19H33NO2 and a molecular weight of 307.478 g/mol It is characterized by the presence of an acetylamino group and two cyclohexyl groups attached to a tetrahydropyrane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane typically involves the acetylation of 2,6-dicyclohexyl-tetrahydropyrane. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst, such as pyridine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound.
化学反応の分析
Types of Reactions
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexyl groups provide hydrophobic interactions that can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidine
Uniqueness
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is unique due to its specific structural features, such as the presence of both acetylamino and cyclohexyl groups on a tetrahydropyrane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
1007233-16-0 |
|---|---|
分子式 |
C19H33NO2 |
分子量 |
307.5 g/mol |
IUPAC名 |
N-(2,6-dicyclohexyloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21) |
InChIキー |
RDROZMXLWOJMJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


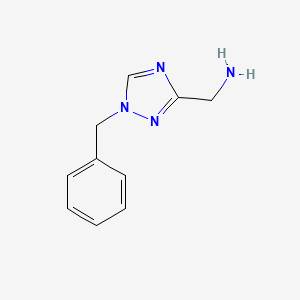

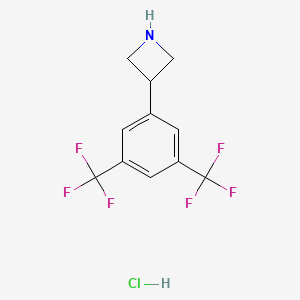
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
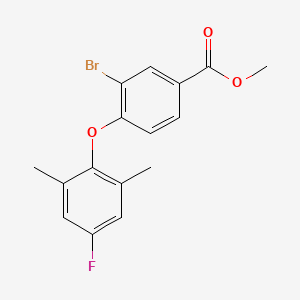
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
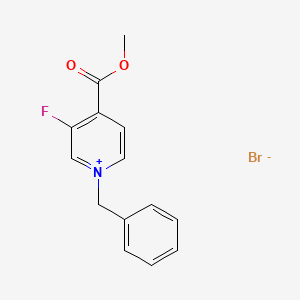


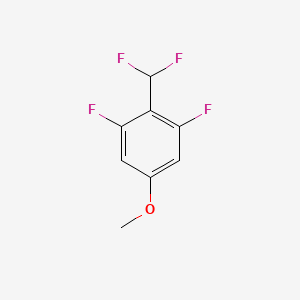
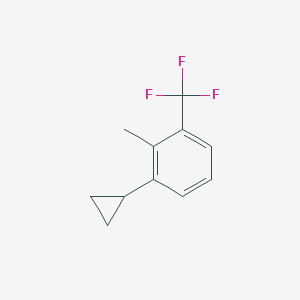
![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)
